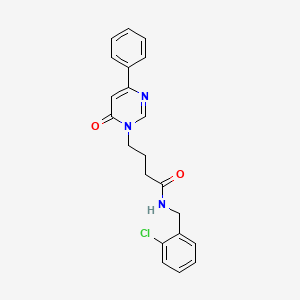

N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, also known as CB-1 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide and related compounds serve as key intermediates in the synthesis of heterocyclic compounds. Research has demonstrated their utility in generating thienopyridines and various fused derivatives, indicating their significant role in expanding the chemical space of heterocyclic chemistry. This involves reactions with arylidinecyanothioacetamide to yield pyridinethione derivatives, which are further manipulated to produce a variety of heterocyclic structures including thieno[2,3-b]pyridine derivatives, highlighting the versatility of these compounds in synthetic organic chemistry (Harb, Hussein, & Mousa, 2006).

Synthesis of Dihydropyridines and Thiourea Derivatives

Another application is in the synthesis of new dihydropyridines, butanamide derivatives, dihydropyridazines, and thiourea derivatives. The structural versatility of N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide allows it to react with various electrophilic reagents, aryl diazonium salts, and isothiocyanates to produce compounds with potential applications in medicinal chemistry and as functional materials (Hafiz, Ramiz, & Sarhan, 2011).

Anticonvulsant Activity

In medicinal chemistry, derivatives of N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide have been explored for their anticonvulsant activity. Hybrid compounds derived from these structures, merging chemical fragments of clinically relevant antiepileptic drugs, have shown promising results in preclinical models of epilepsy, indicating their potential as new therapeutic agents (Kamiński, Rapacz, Filipek, & Obniska, 2016).

Electrocatalytic Synthesis of Hydrogen Peroxide

Research has also highlighted the potential of nitrogen-doped carbon materials derived from precursors related to N-(2-chlorobenzyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide for the electrocatalytic synthesis of hydrogen peroxide. This application demonstrates the compound's relevance beyond organic synthesis, extending to materials science and sustainable chemistry solutions (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c22-18-10-5-4-9-17(18)14-23-20(26)11-6-12-25-15-24-19(13-21(25)27)16-7-2-1-3-8-16/h1-5,7-10,13,15H,6,11-12,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLUUQIEUZAJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2762148.png)

![N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2762149.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2762153.png)

![2-(2,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762161.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2762163.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)

![N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)